N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound features a quinoxaline moiety, which is known for its biological activity, particularly as an inhibitor of certain enzymes.
The compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). It incorporates a quinoxaline ring, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The presence of the pyrrolidine ring adds to its complexity and potential biological activity.
The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves several steps, including:
These synthetic routes have been documented in various studies focusing on similar compounds, demonstrating yields typically ranging from 60% to 90% depending on the specific conditions employed .
The molecular structure of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can be described as follows:
The molecular formula can be represented as , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is expected to participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding the compound's stability and potential transformations in biological systems .
The mechanism of action for N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide likely involves:
The physical properties of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide include:
Chemical properties include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into functional groups present within the molecule .
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has potential applications in:
The construction of the hybrid molecule N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide begins with strategic functionalization of the quinoxaline heterocycle, a critical step that enables downstream diversification. Patent literature reveals that 2-chloroquinoxaline serves as the principal starting material due to the superior leaving group ability of chlorine at the C2 position, facilitating nucleophilic displacement reactions [1]. This intermediate undergoes efficient coupling with N-methyl-3-aminopyrrolidine under optimized conditions, typically employing polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (80-110°C) to achieve high yields (>85%) of the 3-(N-methylpyrrolidin-3-ylamino)quinoxaline intermediate [1] [2]. This reaction demonstrates excellent regioselectivity due to the inherent electronic asymmetry of quinoxaline, where C2 is more electrophilic than C3.
Table 1: Optimization of Quinoxaline-Pyrrolidine Coupling Reaction
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | DMF | 90 | 8 | 78 |
Diisopropylethylamine | Acetonitrile | 85 | 6 | 92 |
Potassium carbonate | DMSO | 100 | 10 | 81 |
None | Ethanol | Reflux | 24 | 45 |
Critical synthetic considerations include:
The efficiency of this functionalization step directly impacts downstream cyclopropanesulfonamide integration, establishing a robust platform for generating structural diversity at the quinoxaline core prior to final sulfonylation.
Exploration of conformationally constrained analogs has led to the strategic implementation of ring-closing metathesis (RCM) to generate macrocyclic derivatives of the target scaffold. This approach tethers the quinoxaline core to the pyrrolidine nitrogen via alkyl spacers terminating in alkenyl functionalities, enabling cyclization through carbon-carbon bond formation [1]. The synthesis commences with the installation of allyl glycidyl ether onto the quinoxaline at C2, followed by regioselective ring-opening with N-Boc-3-aminopyrrolidine, introducing both the pyrrolidine scaffold and a terminal olefin handle. Subsequent sulfonylation with cyclopropanesulfonyl chloride and deprotection yields the linear precursor featuring terminal alkenes positioned for RCM.
Table 2: Macrocyclization Efficiency via RCM Catalysts
Catalyst | Macrocycle Size | Concentration (mM) | Yield (%) | E/Z Selectivity |
---|---|---|---|---|
Grubbs I (Ru-I) | 14-membered | 10 | 35 | 3:1 |
Grubbs II (Ru-II) | 14-membered | 5 | 68 | 7:1 |
Hoveyda-Grubbs II | 14-membered | 5 | 72 | 8:1 |
Grubbs II (Ru-II) | 12-membered | 5 | 28 | 4:1 |
Key findings from RCM optimization include:
This RCM strategy provides access to structurally novel macrocycles with enhanced target affinity, demonstrating the versatility of the core scaffold in advanced medicinal chemistry applications.
The introduction of the cyclopropanesulfonamide moiety represents the decisive step in constructing the target molecule, executed via nucleophilic substitution on cyclopropanesulfonyl chloride. This reaction demands precise control due to competing bis-sulfonylation and pyrrolidine N-demethylation risks [4] [10]. The optimal protocol employs the 3-(N-methylamino)pyrrolidine-quinoxaline intermediate dissolved in dichloromethane (DCM) at 0°C, treated with 1.05 equivalents of cyclopropanesulfonyl chloride and 2.2 equivalents of N-ethylN-isopropylamine (DIPEA) as a sterically hindered base. This achieves mono-sulfonylation yields exceeding 90% with minimal impurities [4].
Critical mechanistic and optimization insights:
Table 3: Solvent and Base Impact on Sulfonylation Efficiency
Solvent | Base | Equiv. Base | Temp (°C) | Mono:Di Sulfonylation Ratio |
---|---|---|---|---|
DCM | DIPEA | 2.2 | 0 | 98:2 |
DCM | Triethylamine | 3.0 | 0 | 92:8 |
THF | DIPEA | 2.5 | -20 | 95:5 |
DMF | K₂CO₃ | 2.0 | 25 | 80:20 |
Acetonitrile | DBU | 1.8 | 0 | 97:3 |
Post-sulfonylation processing utilizes aqueous NaHCO₃ washes to remove residual acid, followed by silica gel chromatography (eluting with EtOAc/hexanes with 1% NEt₃) to prevent sulfonamide decomposition. This optimized protocol establishes a reproducible high-yielding route to the target compound and its structural analogs.
Replacement of the pyrrolidine scaffold with azetidine in the target compound generates structurally distinct analogs with significant implications for target binding and physicochemical properties. Synthesis of the azetidine variant follows a parallel route: quinoxaline functionalization with N-methyl-3-aminoazetidine, followed by cyclopropanesulfonylation [9] [10]. Comparative evaluation reveals substantial differences in pharmacological profiles:
Table 4: Pyrrolidine vs. Azetidine Scaffold Properties in Quinoxaline-Sulfonamide Hybrids
Parameter | Pyrrolidine Scaffold | Azetidine Scaffold | Biological Consequence |
---|---|---|---|
Ring pKₐ (calc.) | 9.1 | 10.3 | Enhanced basicity favors salt formation |
Conformational Flexibility | 6 rotatable bonds | 5 rotatable bonds | Reduced entropy penalty upon binding |
TPSA (Ų) | 78 | 72 | Improved membrane permeation |
PI3Kα IC₅₀ (nM) | 42 ± 3 | 290 ± 25 | 7-fold affinity reduction |
LogD₇.₄ | 1.8 | 1.2 | Reduced cellular accumulation |
Solubility (PBS, µg/mL) | 85 | 210 | Enhanced aqueous solubility |
Key structure-activity relationship (SAR) observations:
These findings underscore the pyrrolidine scaffold's superiority in balancing target affinity, selectivity, and drug-like properties within this chemical series, though azetidine variants offer alternative profiles for solubility-driven optimization.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: